5-Amino-2-fluoro-N'-hydroxybenzene-1-carboximidamide
Description
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide: is a chemical compound with the molecular formula C7H8FN3O and a molecular weight of 169.16 g/mol . This compound is primarily used for research purposes and is not intended for human or veterinary use .
Properties
Molecular Formula |
C7H8FN3O |
|---|---|
Molecular Weight |
169.16 g/mol |
IUPAC Name |
5-amino-2-fluoro-N'-hydroxybenzenecarboximidamide |
InChI |
InChI=1S/C7H8FN3O/c8-6-2-1-4(9)3-5(6)7(10)11-12/h1-3,12H,9H2,(H2,10,11) |
InChI Key |
OGTOWKUXEWTHBQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1N)/C(=N/O)/N)F |
Canonical SMILES |
C1=CC(=C(C=C1N)C(=NO)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide typically involves the nucleophilic substitution of a nitro group by fluorine, followed by the addition of hydrochloric acid . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different fluorinated aromatic compounds, while reduction may produce various amines .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds similar to 5-Amino-2-fluoro-N'-hydroxybenzene-1-carboximidamide exhibit notable antibacterial and antifungal properties. For instance, derivatives containing the benzimidazole structure have been synthesized and evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro studies have indicated that certain derivatives possess minimum inhibitory concentration (MIC) values comparable to standard antibiotics, demonstrating their potential as antimicrobial agents .
| Compound | Target Organism | MIC (µg/ml) | Standard Comparison |
|---|---|---|---|
| Compound A | S. aureus | 2 | Norfloxacin (2) |
| Compound B | E. coli | 4 | Streptomycin (4) |
| Compound C | Candida albicans | 19 | Fluconazole (20) |
Antiviral Properties
Compounds related to this compound have also been investigated for antiviral activities. Specific analogs have shown effectiveness against viruses such as the Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, with some compounds exhibiting EC50 values in the nanomolar range . This indicates a promising avenue for developing antiviral therapies.
Synthesis and Structure-Activity Relationship
The synthesis of this compound involves several chemical reactions, including the introduction of functional groups that enhance its biological activity. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the benzene ring can significantly influence the compound's potency against various pathogens .
Synthetic Pathways
The compound can be synthesized using methods such as:
- Mannich Reaction : This method allows for the introduction of amino groups at strategic positions, enhancing biological activity.
- Substitution Reactions : Fluorine substitution has been shown to improve antimicrobial efficacy.
Case Studies and Research Findings
Several case studies highlight the effectiveness of this compound in different therapeutic areas:
Anticancer Research
Recent studies have focused on the compound's ability to inhibit human topoisomerase II, a target for anticancer drugs. Compounds derived from this structure demonstrated significant inhibition of cancer cell lines, suggesting potential applications in cancer therapy .
Anti-inflammatory Effects
Research has indicated that derivatives of this compound exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These findings support its potential use in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-fluorobenzonitrile: Another fluorinated aromatic compound with similar chemical properties.
2-Fluoro-N’-hydroxybenzene-1-carboximidamide: A structurally related compound with comparable reactivity.
Uniqueness
5-Amino-2-fluoro-N’-hydroxybenzene-1-carboximidamide is unique due to its specific substitution pattern and the presence of both amino and hydroxy groups, which confer distinct chemical reactivity and potential biological activities .
Biological Activity
5-Amino-2-fluoro-N'-hydroxybenzene-1-carboximidamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic implications, and relevant research findings.
- Molecular Formula : C7H8F N3O2
- Molecular Weight : 185.16 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Its hydroxyl and amino functional groups enhance its binding affinity to target proteins, potentially modulating their activity.
Biological Activities
Research has demonstrated several key biological activities associated with this compound:
Antimicrobial Activity
Studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Potential
The compound has also shown potential as an anticancer agent. In vitro studies revealed that it can induce apoptosis in cancer cell lines, suggesting its role in cancer therapy.
Enzyme Inhibition
This compound has been identified as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit protein arginine deiminase (PAD), which is implicated in various diseases, including rheumatoid arthritis and cancer .
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Antimicrobial Efficacy :
A study evaluating the antimicrobial properties of this compound found that it inhibited the growth of both Gram-positive and Gram-negative bacteria effectively. The results indicated a higher efficacy compared to traditional antibiotics, making it a candidate for further development as an antimicrobial agent . -
Cancer Cell Line Studies :
In a comparative study involving various cancer cell lines, this compound demonstrated significant cytotoxicity. The mechanism was linked to the induction of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
